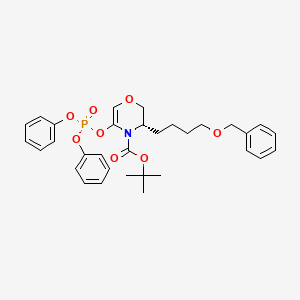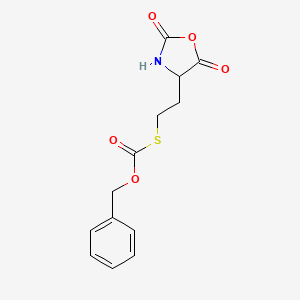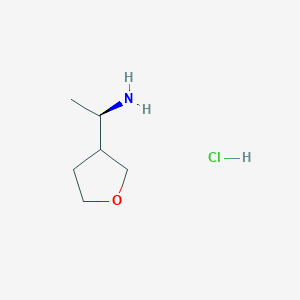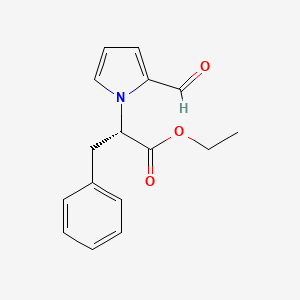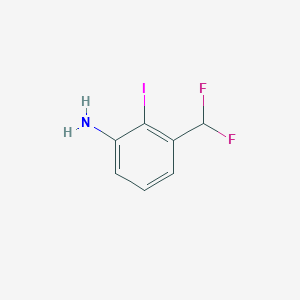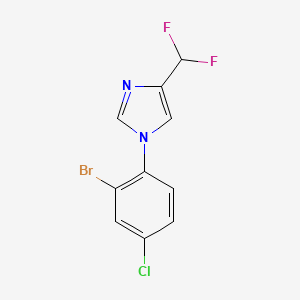
1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl-imidazole precursor, followed by the introduction of difluoromethyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the halogenation and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and imidazole ring allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2-Bromo-4-chlorophenyl)-1H-imidazole
- 1-(2-Chloro-4-fluorophenyl)-4-(difluoromethyl)-1H-imidazole
- 1-(2-Bromo-4-fluorophenyl)-4-(difluoromethyl)-1H-imidazole
Uniqueness: 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole is unique due to the specific combination of bromine, chlorine, and difluoromethyl groups attached to the imidazole ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H6BrClF2N2 |
|---|---|
Peso molecular |
307.52 g/mol |
Nombre IUPAC |
1-(2-bromo-4-chlorophenyl)-4-(difluoromethyl)imidazole |
InChI |
InChI=1S/C10H6BrClF2N2/c11-7-3-6(12)1-2-9(7)16-4-8(10(13)14)15-5-16/h1-5,10H |
Clave InChI |
XQOZBEQQONHZFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


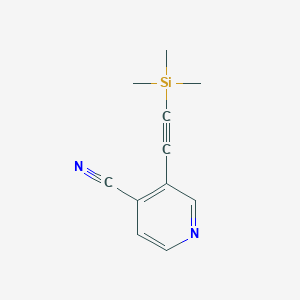



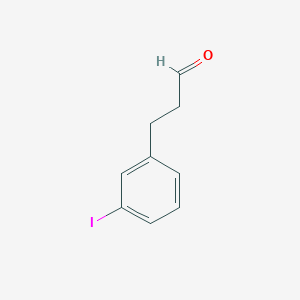
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)

